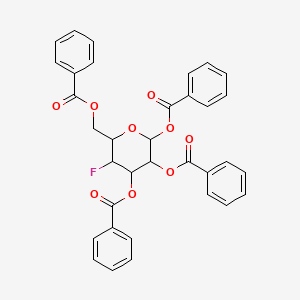
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(2,3-dichlorobenzylidène)-3-oxobutanoate d'éthyle est un composé organique appartenant à la classe des dérivés benzylidène. Ce composé est caractérisé par la présence d'un groupe dichlorobenzylidène lié à un ester éthylique de l'acide 3-oxobutanoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (Z)-2-(2,3-dichlorobenzylidène)-3-oxobutanoate d'éthyle implique généralement la condensation du 2,3-dichlorobenzaldéhyde avec l'acétoacétate d'éthyle. La réaction est catalysée par une base, telle que l'éthylate de sodium, et est réalisée sous reflux dans l'éthanol. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation .
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, et la réaction est réalisée dans de grands réacteurs avec un contrôle précis de la température et de la pression afin d'assurer un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la distillation et la cristallisation .
Analyse Des Réactions Chimiques
Types de réactions
(Z)-2-(2,3-dichlorobenzylidène)-3-oxobutanoate d'éthyle subit diverses réactions chimiques, notamment :
Réduction : La réduction du composé peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium, conduisant à la formation de dérivés réduits.
Réactifs et conditions courants
Oxydation : DDQ dans l'acétonitrile sous des conditions douces.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels modifiés.
Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant le groupe dichlorobenzylidène.
Applications de recherche scientifique
(Z)-2-(2,3-dichlorobenzylidène)-3-oxobutanoate d'éthyle a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux.
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes, notamment les produits pharmaceutiques et les produits agrochimiques.
Science des matériaux : Le composé est utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du (Z)-2-(2,3-dichlorobenzylidène)-3-oxobutanoate d'éthyle implique son interaction avec des cibles cellulaires, conduisant à l'inhibition d'enzymes et de voies clés. Par exemple, dans les cellules cancéreuses, le composé peut inhiber les enzymes impliquées dans la prolifération cellulaire et induire l'apoptose. Les cibles et les voies moléculaires exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation and induce apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés d'acide (Z)-2-(5-arylidène-2,4-dioxothiazolidin-3-yl) acétique : Ces composés partagent une structure benzylidène similaire et présentent des activités antimicrobiennes et anticancéreuses.
Dérivés de la pyrano[3,2-c]pyridine : Ces composés contiennent également un groupe benzylidène et sont connus pour leurs propriétés médicinales.
Unicité
(Z)-2-(2,3-dichlorobenzylidène)-3-oxobutanoate d'éthyle est unique en raison de son groupe dichlorobenzylidène spécifique, qui confère une réactivité chimique et une activité biologique distinctes. Cette unicité en fait un composé précieux pour des applications ciblées en chimie médicinale et en synthèse organique.
Propriétés
Formule moléculaire |
C13H12Cl2O3 |
|---|---|
Poids moléculaire |
287.13 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H12Cl2O3/c1-3-18-13(17)10(8(2)16)7-9-5-4-6-11(14)12(9)15/h4-7H,3H2,1-2H3/b10-7+ |
Clé InChI |
NIBDOTGDRGURII-JXMROGBWSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C(=O)C |
SMILES canonique |
CCOC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


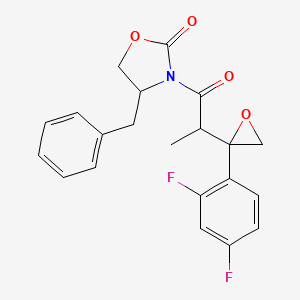
![1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
![Ethyl3-(1,4-Dioxaspiro[4.5]decan-8-yl)acrylate](/img/structure/B12287572.png)
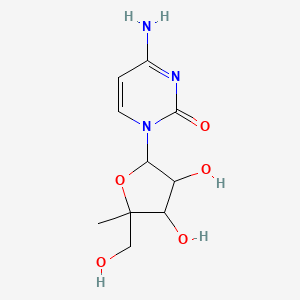
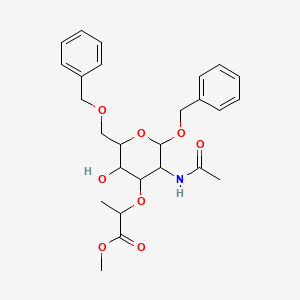
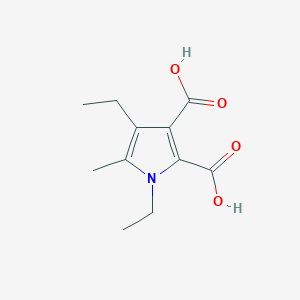
![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)
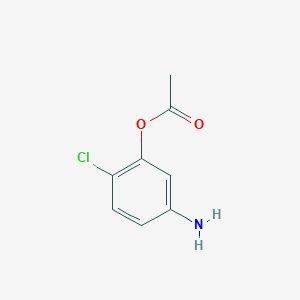
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)
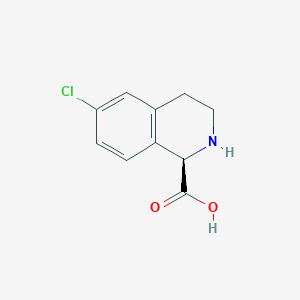
![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

